1H-imidazol-2-yl(phenyl)methanol

Beschreibung

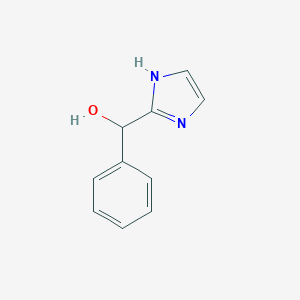

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-imidazol-2-yl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7,9,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKDHLMIBHYURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392195 | |

| Record name | 1H-imidazol-2-yl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22098-62-0 | |

| Record name | α-Phenyl-1H-imidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22098-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-imidazol-2-yl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazol-2-yl(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1H-imidazol-2-yl(phenyl)methanol

This guide provides an in-depth exploration of the synthesis and characterization of 1H-imidazol-2-yl(phenyl)methanol, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested protocols.

Introduction: The Significance of Imidazole-Based Carbinols

Imidazole-containing compounds are a cornerstone of pharmaceutical research, appearing in a wide array of clinically significant drugs. The imidazole moiety, with its unique electronic properties and ability to participate in hydrogen bonding, often serves as a critical pharmacophore. The introduction of a phenylmethanol substituent at the 2-position of the imidazole ring creates a chiral center and expands the potential for diverse molecular interactions, making 1H-imidazol-2-yl(phenyl)methanol an attractive scaffold for the development of novel therapeutic agents and functional materials.

This guide will detail a reliable and efficient two-step synthetic pathway to this target molecule, commencing with the acylation of imidazole followed by a selective reduction. Furthermore, we will delve into the comprehensive characterization of the final product using modern analytical techniques, ensuring the structural integrity and purity of the synthesized compound.

Strategic Approach to Synthesis: A Two-Step Protocol

The synthesis of 1H-imidazol-2-yl(phenyl)methanol is most effectively achieved through a two-step process. This strategy was chosen for its reliability and the commercial availability of the starting materials. The overall workflow is depicted below.

Caption: A high-level overview of the two-step synthesis of 1H-imidazol-2-yl(phenyl)methanol.

Step 1: Synthesis of 2-Benzoyl-1H-imidazole

The initial step involves the acylation of the imidazole ring at the C2 position with a benzoyl group. While various methods for the synthesis of 2-acylimidazoles exist, a common approach involves the reaction of an N-protected imidazole with benzoyl chloride, followed by deprotection. For the direct synthesis, methods analogous to the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone can be adapted.[1]

Protocol: Synthesis of 2-Benzoyl-1H-imidazole

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1H-imidazole (1.0 eq) and a suitable solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylating Agent Addition: Dissolve benzoyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred imidazole solution at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 2-benzoyl-1H-imidazole.

Step 2: Reduction of 2-Benzoyl-1H-imidazole to 1H-imidazol-2-yl(phenyl)methanol

The second step is the selective reduction of the ketone functionality of 2-benzoyl-1H-imidazole to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.[2][3] The reaction is typically carried out in a protic solvent like methanol or ethanol. To enhance the 1,2-reduction selectivity and prevent potential side reactions, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) can be employed in what is known as the Luche reduction.[4]

Protocol: Synthesis of 1H-imidazol-2-yl(phenyl)methanol

-

Reaction Setup: In a round-bottom flask, dissolve 2-benzoyl-1H-imidazole (1.0 eq) in methanol at room temperature.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).

-

Quenching and Work-up: Carefully quench the reaction by the dropwise addition of water, followed by 1 M hydrochloric acid to neutralize the excess NaBH₄. Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 1H-imidazol-2-yl(phenyl)methanol.

Comprehensive Characterization of 1H-imidazol-2-yl(phenyl)methanol

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: A schematic of the analytical techniques used for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.[5][6][7]

Expected ¹H NMR Spectral Data (in CDCl₃, 300 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Phenyl protons |

| ~7.00 | s | 1H | Imidazole C4-H or C5-H |

| ~6.90 | s | 1H | Imidazole C4-H or C5-H |

| ~5.80 | s | 1H | Methine proton (-CH(OH)-) |

| ~5.50 | br s | 1H | Hydroxyl proton (-OH) |

| ~10.0-12.0 | br s | 1H | Imidazole N-H |

Expected ¹³C NMR Spectral Data (in CDCl₃, 75 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | Imidazole C2 |

| ~140-142 | Phenyl C1 (ipso) |

| ~128-129 | Phenyl C3/C5 |

| ~127-128 | Phenyl C4 |

| ~125-127 | Phenyl C2/C6 |

| ~120-125 | Imidazole C4/C5 |

| ~65-70 | Methine carbon (-CH(OH)-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[8][9][10]

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad, Strong | O-H stretch (alcohol) and N-H stretch (imidazole) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1400-1500 | Medium | C=N stretch (imidazole ring) |

| 1000-1200 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.[11][12]

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 174.08 (corresponding to the molecular formula C₁₀H₁₀N₂O)

-

Key Fragment Ions:

-

m/z = 157 (M⁺ - OH)

-

m/z = 107 (C₆H₅CHOH⁺)

-

m/z = 77 (C₆H₅⁺)

-

m/z = 68 (Imidazole radical cation)

-

Conclusion and Future Outlook

This technical guide has outlined a robust and reproducible methodology for the synthesis of 1H-imidazol-2-yl(phenyl)methanol. The detailed protocols for both the synthesis and comprehensive characterization provide a solid foundation for researchers to produce this valuable compound with a high degree of purity and confidence in its structural identity. The self-validating nature of the described experimental choices, from the selection of a mild reducing agent to the orthogonal analytical techniques, ensures the scientific integrity of the process.

The availability of a reliable synthetic route to 1H-imidazol-2-yl(phenyl)methanol opens the door for further exploration of its potential in various fields. Its structural features make it an ideal candidate for derivatization to create libraries of novel compounds for biological screening. Furthermore, its potential as a ligand in coordination chemistry and as a building block in materials science warrants investigation. This guide serves as a critical starting point for such future endeavors.

References

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. ACS Omega, 5(38), 24785–24795. (2020). [Link]

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 13(4), 1058-1064. (2015). [Link]

-

Begg, C. G., Grimmett, M. R., & Lee, Y.-M. (1973). The synthesis of 2-Alkyl- and 2-Acyl-imidazoles by substitution methods. Australian Journal of Chemistry, 26(2), 415. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

2-Phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3248. (2011). [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

chemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Inorganic Chemistry, 52(20), 11891-11901. (2013). [Link]

- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.

-

The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. Tetrahedron Letters, 47(36), 6351-6353. (2006). [Link]

-

Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles. JACS Au, 2(1), 136-142. (2022). [Link]

-

Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. The Journal of Organic Chemistry, 71(14), 5440-5443. (2006). [Link]

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1018. (2018). [Link]

-

Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

-

chemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube. Retrieved from [Link]

-

Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications, 14(1), 8148. (2023). [Link]

-

Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 15(1), 146-161. (2024). [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]

-

FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Optics and Spectroscopy, 114(4), 525-536. (2013). [Link]

- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 716-724. (2016). [Link]

-

Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles. Journal of the American Chemical Society, 137(49), 15533-15536. (2015). [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.4: Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. (2008).

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- Preparation of n-acylimidazoles.

- The 1H NMR chemical shifts are referenced to the residual hydrogen signals of the deuterated solvents or TMS, and the 13C NMR chemical shifts are referenced to the 13C signals of the deuter

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 377-380. (2022). [Link]

- The mass spectra of imidazole and 1-methylimidazole.

Sources

- 1. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H-imidazol-2-yl(phenyl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-imidazol-2-yl(phenyl)methanol is a heterocyclic alcohol of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a phenyl group and a hydroxyl group attached to the C2 position of an imidazole ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The imidazole moiety, a ubiquitous pharmacophore, imparts the potential for diverse biological activities, while the carbinol function allows for a range of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties, potential synthetic routes, and prospective applications of 1H-imidazol-2-yl(phenyl)methanol, with a focus on its relevance to drug discovery and development.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules, including natural products like the amino acid histidine and numerous synthetic drugs. Its prevalence stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, a crucial feature in many enzymatic reactions. The incorporation of an imidazole nucleus into a molecular structure can profoundly influence its pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to biological targets and improving metabolic stability.

1H-imidazol-2-yl(phenyl)methanol belongs to a class of compounds that merge the privileged imidazole scaffold with a phenylmethanol moiety. This combination is anticipated to confer a spectrum of biological activities, drawing from the established pharmacological profiles of both structural components. This guide aims to consolidate the available information on this specific molecule, providing a valuable resource for researchers engaged in its study and application.

Molecular Structure and Identification

The fundamental structure of 1H-imidazol-2-yl(phenyl)methanol consists of a central imidazole ring linked at the 2-position to a carbon atom that is bonded to both a phenyl group and a hydroxyl group.

Diagram 1: Chemical Structure of 1H-imidazol-2-yl(phenyl)methanol

Caption: 2D representation of 1H-imidazol-2-yl(phenyl)methanol.

| Identifier | Value | Source |

| IUPAC Name | 1H-imidazol-2-yl(phenyl)methanol | |

| CAS Number | 22098-62-0 | |

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 174.20 g/mol | |

| SMILES | C1=CC=C(C=C1)C(C2=NC=CN2)O | |

| InChIKey | APKDHLMIBHYURQ-UHFFFAOYSA-N |

Physical and Chemical Properties

Detailed experimental data for the physical properties of 1H-imidazol-2-yl(phenyl)methanol are not extensively reported in the literature. The following table includes computed properties and data for structurally similar compounds to provide an estimation.

| Property | Value/Information | Source/Analogy |

| Melting Point | Not experimentally determined. For the related compound [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, the melting point is 65 °C. | |

| Boiling Point | Not experimentally determined. For the related compound [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, the boiling point is 400.7 °C at 760 mmHg. | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely to be limited due to the presence of the phenyl group. | General chemical principles |

| pKa | Not experimentally determined. The imidazole ring has a pKa of approximately 7 for the protonated form, making it a weak base. The hydroxyl group is expected to have a pKa in the range of 16-18, typical for alcohols. | General chemical principles |

| XLogP3 | 0.9 (Computed) | |

| Hydrogen Bond Donor Count | 2 (Computed) | |

| Hydrogen Bond Acceptor Count | 2 (Computed) |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the phenyl ring, the methine proton, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically 7-8 ppm). The methine proton (CH-OH) would likely be a singlet, and its chemical shift would be influenced by the neighboring hydroxyl and aromatic groups. The imidazole protons would also have characteristic shifts.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the imidazole and phenyl rings, as well as the methine carbon. The chemical shift of the methine carbon would be in the range typical for carbons bearing a hydroxyl group and an aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and imidazole rings would be observed around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations of the aromatic and imidazole rings are expected in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns would likely involve the loss of water, the hydroxyl group, or cleavage of the bond between the methine carbon and the imidazole or phenyl ring.

Synthesis and Reactivity

A plausible synthetic route to 1H-imidazol-2-yl(phenyl)methanol would involve the reaction of imidazole-2-carboxaldehyde with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium. This nucleophilic addition to the aldehyde would yield the desired secondary alcohol.

Diagram 2: Proposed Synthesis of 1H-imidazol-2-yl(phenyl)methanol

Caption: A potential synthetic pathway to the target molecule.

Experimental Protocol: A General Approach

-

Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous diethyl ether or tetrahydrofuran (THF). Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide.

-

Step 2: Nucleophilic Addition: A solution of imidazole-2-carboxaldehyde in anhydrous THF is slowly added to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Step 3: Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of 1H-imidazol-2-yl(phenyl)methanol is dictated by its functional groups:

-

Hydroxyl Group: The alcohol moiety can undergo oxidation to the corresponding ketone, (1H-imidazol-2-yl)(phenyl)methanone. It can also be esterified or etherified to produce a variety of derivatives.

-

Imidazole Ring: The imidazole ring can be N-alkylated or N-acylated at the unsubstituted nitrogen. The ring itself can participate in electrophilic substitution reactions, although the conditions need to be carefully controlled.

Applications in Drug Development and Research

While specific applications for 1H-imidazol-2-yl(phenyl)methanol are not extensively documented, its structural motifs suggest significant potential in several therapeutic areas. The broader class of imidazole-containing compounds has demonstrated a wide range of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.

The phenylmethanol substructure is also present in many active pharmaceutical ingredients. Therefore, 1H-imidazol-2-yl(phenyl)methanol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic value. Its derivatives could be explored as:

-

Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making it a key component in the design of various enzyme inhibitors.

-

Receptor Ligands: The aromatic and heterocyclic nature of the molecule suggests potential interactions with various receptors in the central nervous system and other biological systems.

-

Antimicrobial Agents: Many imidazole-based compounds are known for their antifungal and antibacterial properties.

Safety and Toxicology

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1H-imidazol-2-yl(phenyl)methanol is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.

Conclusion

1H-imidazol-2-yl(phenyl)methanol is a molecule with considerable untapped potential. While a comprehensive experimental characterization is still lacking in the public domain, its structural features strongly suggest its utility as a versatile building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore the promise of this intriguing imidazole derivative.

References

-

[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL. LookChem. Accessed January 20, 2026. [Link]

-

Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Accessed January 20, 2026. [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Accessed January 20, 2026. [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Accessed January 20, 2026. [Link]

-

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Accessed January 20, 2026. [Link]

-

Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Publishing. Accessed January 20, 2026. [Link]

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. The Royal Society of Chemistry. Accessed January 20, 2026. [Link]

-

1H-benzimidazol-2-yl-phenylmethanol. ChemSynthesis. Accessed January 20, 2026. [Link]

-

Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Accessed January 20, 2026. [Link]

-

1H-imidazol-2-yl(phenyl)methanol. PubChem. Accessed January 20, 2026. [Link]

-

Supplementary data - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed January 20, 2026. [Link]

"biological activity of 1H-imidazol-2-yl(phenyl)methanol derivatives"

An In-Depth Technical Guide to the Biological Activities of 1H-Imidazol-2-yl(phenyl)methanol Derivatives

Abstract

The 1H-imidazol-2-yl(phenyl)methanol scaffold and its related benzimidazole analogues represent a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," this heterocyclic motif is a key constituent in numerous compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of these derivatives, with a primary focus on their antifungal, anticancer, and antibacterial properties. We will delve into the specific mechanisms of action, including enzyme inhibition and induction of apoptosis, supported by extensive structure-activity relationship (SAR) studies. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical resource for researchers, scientists, and drug development professionals. The synthesis of technical data, mechanistic insights, and validated methodologies aims to empower further investigation and optimization of this versatile scaffold for next-generation therapeutics.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug discovery, with the imidazole ring—a five-membered aromatic ring with two nitrogen atoms—holding a place of particular prominence. Its derivatives are known to possess an extensive range of biological activities, including antibacterial, anticancer, antifungal, analgesic, and anti-HIV properties.[1] The structural motif of 1H-imidazol-2-yl(phenyl)methanol, and the closely related benzimidazole structures, are particularly noteworthy. Their structural similarity to natural purines allows them to interact with a diverse array of biological targets, making them a fertile ground for the development of novel therapeutic agents.[2] This guide will explore the multifaceted biological landscape of these derivatives, elucidating the chemical features that drive their potent activities.

Core Synthetic Strategies

The synthesis of benzimidazole derivatives, which share a core structure, typically involves the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[3] When using an aldehyde, an oxidizing agent is required to facilitate the cyclization and aromatization of the imidazoline intermediate. Sodium metabisulfite (Na₂S₂O₅) is often employed as a mild and effective oxidizing agent for this purpose.[4] The versatility of this reaction allows for the introduction of a wide variety of substituents on both the phenylenediamine and aldehyde precursors, enabling the systematic exploration of structure-activity relationships.

A general workflow for this synthesis is outlined below.

Caption: General synthesis of 2-aryl-1H-benzimidazole derivatives.

Major Biological Activities & Mechanisms of Action

Antifungal Properties

Fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant global health threat, necessitating the development of new and effective antifungal agents.[1] Azole antifungals, including many imidazole derivatives, are potent inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[5] Inhibition of CYP51 disrupts ergosterol production, leading to membrane instability, growth arrest, and ultimately, fungal cell death.[5]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Numerous studies have demonstrated the potent antifungal activity of 1H-imidazol-2-yl(phenyl)methanol derivatives. Aromatic ester and carbamate derivatives, in particular, have shown greater activity than the reference drug fluconazole against various Candida species.[6] Structure-activity relationship studies indicate that the presence of electron-withdrawing groups, such as chlorine, on the phenyl rings often enhances antifungal potential.[7]

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |

| bis(4-chlorophenyl) isoxazolidine | Candida albicans | 0.2 - 7.0 | [8] |

| Biphenyl ester derivative (6c) | Candida albicans | 1.7 (mean) | [6] |

| Biphenyl ester derivative (6c) | non-albicans Candida | 1.9 (mean) | [6] |

| 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester (15) | Candida albicans | 0.125 | [1] |

Anticancer Activity

The imidazole scaffold is a key feature in several anticancer agents, and its derivatives have been shown to act through various mechanisms.

Kinase Inhibition: A series of 2-(1H-imidazol-2-yl) pyridine derivatives, designed as analogues of the multi-kinase inhibitor Sorafenib, have demonstrated potent inhibitory activity against BRAF kinase.[9] Compounds CLW14 and CLW27 showed significant antiproliferative activity against the A375 melanoma cell line, which harbors the BRAF V600E mutation, and suppressed tumor growth in xenograft mouse models.[9]

Caption: Inhibition of the BRAF kinase signaling pathway.

Topoisomerase Inhibition: Certain novel 1H-benzo[d]imidazole derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I).[3][10] These compounds bind to DNA and stabilize the Topo I-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to cell cycle arrest, typically in the G2/M phase, and ultimately cell death.[3][10]

Other Mechanisms: Imidazole derivatives have also been developed as covalent inhibitors of p97/VCP ATPase, an enzyme involved in protein quality control that is a target in cancer therapy.[11] Additionally, some compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins like Caspase-3, Bcl-2, and Bax.[12]

| Compound | Target/Mechanism | Cancer Cell Line | GI₅₀ / IC₅₀ (μM) | Reference |

| CLW27 | BRAF Kinase Inhibition | A375 (Melanoma) | 2.93 | [9] |

| 12b | Topoisomerase I Inhibition | NCI-60 Panel | 0.16 - 3.6 | [3][10] |

| IPM714 | Apoptosis Induction | HCT116 (Colorectal) | 1.74 | [12] |

| IPM714 | Apoptosis Induction | SW480 (Colorectal) | 2.0 | [12] |

Antibacterial Activity

Derivatives of the imidazole scaffold have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] For instance, metal complexes of 1H-imidazo[5,6-f][8][14]phenanthroline-2(3H)-thione have shown greater bioactivity than the standard antibiotic gentamicin against Staphylococcus aureus and Escherichia coli.[13] Nitroimidazole derivatives are a well-established class of antimicrobials used against anaerobic bacteria and certain protozoa.[15] The mechanism often involves the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules.

Key Experimental Protocols

To ensure the reproducibility and validation of research findings, standardized protocols are essential. The following sections provide detailed methodologies for the synthesis and evaluation of 1H-imidazol-2-yl(phenyl)methanol derivatives.

Protocol: General Synthesis of a 2-Aryl-1H-benzimidazole

This protocol is adapted from reported methods for the condensation of an o-phenylenediamine with a substituted benzaldehyde.[3][4]

-

Reagent Preparation: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) and the appropriately substituted benzaldehyde (1.2 eq) in a 9:1 mixture of ethanol and water.

-

Addition of Oxidant: Add sodium metabisulfite (Na₂S₂O₅) (0.5 eq) to the mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product, wash it with cold water, and dry it. If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aryl-1H-benzimidazole derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16]

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A375) into a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[16]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and treat the cells with different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the treated cells for 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The 1H-imidazol-2-yl(phenyl)methanol scaffold and its analogues have unequivocally demonstrated their value in medicinal chemistry. The diverse and potent biological activities, ranging from antifungal and anticancer to antibacterial effects, underscore the therapeutic promise of this chemical class. The well-established synthetic routes allow for extensive structural modifications, enabling fine-tuning of activity and selectivity against specific biological targets.

Future research should focus on several key areas. Firstly, the optimization of lead compounds to enhance their potency while minimizing off-target effects and cytotoxicity against normal cells is crucial for clinical translation.[2] Secondly, a deeper exploration of their mechanisms of action, particularly in the context of emerging drug resistance, will be vital. Finally, the development of derivatives targeting novel biological pathways, such as the p97 ATPase or 17β-HSD10 for neurodegenerative diseases, could open new therapeutic avenues.[11][17] Continued interdisciplinary efforts combining synthetic chemistry, molecular biology, and pharmacology will undoubtedly unlock the full potential of these remarkable compounds.

References

-

Corelli, F., et al. (1995). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. PubMed. Available at: [Link]

-

Röhrig, U. F., et al. (2010). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, K., et al. (2023). Synthesis and structure-activity relationships of N - (3 - (1H-imidazol-2-yl) phenyl) - 3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase. European Journal of Medicinal Chemistry. Available at: [Link]

-

De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Tolesa, G. N., et al. (2019). Synthesis, Characterization, and Antibacterial Activities of 1H-Imidazo [5, 6-f][8][14] Phenanthroline-2. Semantic Scholar. Available at: [Link]

-

Request PDF. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

-

Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]

-

de Almeida, L. R., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Scientific Reports. Available at: [Link]

-

Wang, C., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

International Journal of Innovative Research in Technology. (n.d.). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. IJIRT. Available at: [Link]

-

Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. Available at: [Link]

-

Liu, Y., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][8][14] phenanthroline derivative for the treatment of colorectal cancer. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. Semantic Scholar. Available at: [Link]

-

Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Der Pharma Chemica. Available at: [Link]

-

Nguyen, T. T. H., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. Available at: [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Antibacterial Activity of Hydroxyimidazole Derivatives. (2020). Asian Journal of Pharmacy and Technology. Available at: [Link]

-

Asati, V., & Kewat, K. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. Available at: [Link]

-

Wang, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

-

Poddar, S., et al. (2021). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]

-

Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biolmolchem.com [biolmolchem.com]

- 6. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and structure-activity relationships of N - (3 - (1H-imidazol-2-yl) phenyl) - 3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ijirt.org [ijirt.org]

- 15. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Elucidation of 1H-imidazol-2-yl(phenyl)methanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for 1H-imidazol-2-yl(phenyl)methanol (CAS 22098-62-0). This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the imidazole moiety in pharmacologically active compounds. This guide is designed to provide both foundational data and practical insights for scientists working with this and related chemical structures.

Molecular Structure and Key Spectroscopic Features

1H-imidazol-2-yl(phenyl)methanol is a secondary alcohol containing both an imidazole and a phenyl ring. Its structure presents a unique combination of aromatic and functional groups that give rise to a distinct spectroscopic fingerprint. Understanding these features is crucial for its unambiguous identification and characterization.

Figure 1: Chemical structure of 1H-imidazol-2-yl(phenyl)methanol.

Synthesis of 1H-imidazol-2-yl(phenyl)methanol

A robust and efficient synthesis of 1H-imidazol-2-yl(phenyl)methanol can be achieved through the reaction of a 2-lithiated protected imidazole with benzaldehyde, followed by deprotection. This method, pioneered by Curtis and Brown (1980), provides a convenient route to 2-substituted imidazoles.[1]

Synthetic Pathway

The synthesis involves a three-step process:

-

Protection of Imidazole: The nitrogen of the imidazole ring is protected to facilitate selective lithiation at the C2 position.

-

Lithiation and Reaction with Benzaldehyde: The protected imidazole is treated with a strong base, such as n-butyllithium, to generate a 2-lithio anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

-

Deprotection: The protecting group is removed under mild conditions to yield the final product.

Figure 2: Synthetic workflow for 1H-imidazol-2-yl(phenyl)methanol.

Experimental Protocol

The following protocol is based on the methodology for the synthesis of analogous compounds and provides a framework for laboratory execution.

Step 1: Synthesis of 1-(Diethoxymethyl)-1H-imidazole (Protected Imidazole)

-

To a solution of imidazole (1.0 eq) in triethyl orthoformate, add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture and distill off the ethanol formed during the reaction.

-

After the reaction is complete (monitored by TLC), remove the excess triethyl orthoformate under reduced pressure to obtain the crude protected imidazole.

Step 2: Synthesis of (1-(Diethoxymethyl)-1H-imidazol-2-yl)(phenyl)methanol (Protected Adduct)

-

Dissolve the protected imidazole (1.0 eq) in anhydrous THF and cool the solution to -40 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.1 eq) to the solution and stir for 30 minutes to ensure complete lithiation.

-

Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 1H-imidazol-2-yl(phenyl)methanol (Final Product)

-

Dissolve the crude protected adduct in a mixture of THF and 1M HCl.

-

Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1H-imidazol-2-yl(phenyl)methanol.

Spectroscopic Data and Analysis

The following sections detail the expected spectroscopic data for 1H-imidazol-2-yl(phenyl)methanol, providing a basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 1H-imidazol-2-yl(phenyl)methanol provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (imidazole) |

| ~7.4-7.2 | m | 5H | Phenyl-H |

| ~7.0 | s | 1H | Imidazole-H4 |

| ~6.8 | s | 1H | Imidazole-H5 |

| ~5.8 | d | 1H | CH(OH) |

| ~5.5 | d | 1H | OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Imidazole-C2 |

| ~142 | Phenyl-C (ipso) |

| ~128.5 | Phenyl-C (ortho) |

| ~128.0 | Phenyl-C (para) |

| ~127.0 | Phenyl-C (meta) |

| ~121.0 | Imidazole-C4/C5 |

| ~118.0 | Imidazole-C4/C5 |

| ~68.0 | CH(OH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3150-3000 | Broad, Medium | N-H stretch (imidazole) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1620-1580 | Medium | C=N stretch (imidazole ring) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic & imidazole rings) |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 157 | Medium | [M - OH]⁺ |

| 107 | High | [C₇H₇O]⁺ (tropylium ion derivative) |

| 91 | Medium | [C₇H₇]⁺ (tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (phenyl cation) |

| 68 | Medium | [C₃H₄N₂]⁺ (imidazole cation) |

Conclusion

This technical guide provides a comprehensive spectroscopic and synthetic profile of 1H-imidazol-2-yl(phenyl)methanol. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related imidazole-containing compounds. The provided information, grounded in established chemical principles and synthetic methodologies, is intended to facilitate further research and development in the fields of medicinal and materials chemistry.

References

-

Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link][1]

-

PubChem. (n.d.). 1H-imidazol-2-yl(phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to (1H-Imidazol-2-yl)(phenyl)methanol (CAS Number: 22098-62-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Imidazol-2-yl)(phenyl)methanol, registered under CAS number 22098-62-0, is a heterocyclic alcohol containing an imidazole and a phenyl group. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis pathway, and discusses its potential applications based on the known biological activities of related imidazole-containing compounds. Safety and handling precautions, as well as a list of potential suppliers, are also included to support researchers in their work with this compound.

Introduction

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The imidazole ring, being a versatile pharmacophore, is present in a wide array of natural and synthetic molecules exhibiting diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] (1H-Imidazol-2-yl)(phenyl)methanol belongs to this important class of compounds and holds potential for investigation in various drug discovery and development programs. This document serves as a technical resource for professionals interested in the scientific and practical aspects of this specific molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of (1H-Imidazol-2-yl)(phenyl)methanol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22098-62-0 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O | [3] |

| Molecular Weight | 174.20 g/mol | [3] |

| IUPAC Name | (1H-Imidazol-2-yl)(phenyl)methanol | [3] |

| Synonyms | α-Phenyl-1H-imidazole-2-methanol | [3] |

| Melting Point | 199-201 °C | Not explicitly cited |

| Boiling Point (Predicted) | 444.1 ± 38.0 °C | Not explicitly cited |

| Density (Predicted) | 1.256 ± 0.06 g/cm³ | Not explicitly cited |

Synthesis Pathway

This proposed synthesis involves the reaction of a suitable Grignard reagent, phenylmagnesium bromide, with 2-formylimidazole (also known as imidazole-2-carboxaldehyde).

Caption: Proposed Grignard reaction for the synthesis of (1H-Imidazol-2-yl)(phenyl)methanol.

Experimental Protocol (Proposed)

Step 1: Grignard Reaction

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place dry magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the phenylmagnesium bromide.

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve 2-formylimidazole in anhydrous THF and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

-

The crude (1H-Imidazol-2-yl)(phenyl)methanol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Potential Applications and Biological Activity

While specific studies on the biological activity of (1H-Imidazol-2-yl)(phenyl)methanol are not extensively documented in the available literature, the broader class of imidazole derivatives is well-known for a wide range of pharmacological effects.[1][2]

-

Antifungal and Antibacterial Agents: Many imidazole-containing compounds are potent antifungal and antibacterial agents.[2][4] For example, compounds like 5-methyl-2-phenyl-1H-imidazole-4-methanol have demonstrated notable antifungal and antibacterial properties.[4] It is plausible that (1H-Imidazol-2-yl)(phenyl)methanol could exhibit similar antimicrobial activities, making it a candidate for screening in infectious disease research.

-

Anticancer and Enzyme Inhibition: Substituted imidazoles have been investigated as anticancer agents.[2] For instance, certain 2-phenyl-1H-benzo[d]imidazole derivatives have been designed and synthesized as 17β-HSD10 inhibitors for the potential treatment of Alzheimer's disease.[5] The structural similarity of (1H-Imidazol-2-yl)(phenyl)methanol to these compounds suggests it could be explored for its inhibitory effects on various enzymes or its potential as an anticancer agent.

-

Chemical Synthesis Intermediate: This compound can also serve as a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be a site for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Caption: Potential research applications for (1H-Imidazol-2-yl)(phenyl)methanol.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (1H-Imidazol-2-yl)(phenyl)methanol is classified with the following hazards:

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H335: May cause respiratory irritation. [3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling, though a specific one for this compound was not found in the performed searches. General MSDS for imidazole derivatives recommend avoiding dust formation and contact with skin and eyes.

Suppliers

(1H-Imidazol-2-yl)(phenyl)methanol is available from several chemical suppliers that specialize in research chemicals and intermediates. Researchers interested in obtaining this compound can inquire with the following companies:

It is recommended to contact these suppliers directly for information on purity, availability, and pricing.

Conclusion

(1H-Imidazol-2-yl)(phenyl)methanol (CAS 22098-62-0) is an intriguing imidazole derivative with potential for further investigation in medicinal chemistry and materials science. While specific data on its synthesis and biological activity are limited, its structural features suggest it could be a valuable building block and a candidate for screening in various biological assays. This guide provides a foundational understanding of its properties and a framework for its synthesis, enabling researchers to explore the potential of this compound in their respective fields. As with any chemical, proper safety precautions must be observed during its handling and use.

References

-

Organic & Biomolecular Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). 1H-imidazol-2-yl(phenyl)methanol. Retrieved from [Link]

-

PubMed. (2020). Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

Sources

- 1. 22098-62-0|(1H-Imidazol-2-yl)(phenyl)methanol|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-imidazol-2-yl(phenyl)methanol | C10H10N2O | CID 3407115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Mechanism of Action of Imidazole-Based Antifungal Compounds

Introduction: The Imperative for Effective Antifungals

The rising incidence of invasive fungal infections, particularly in immunocompromised populations, presents a significant and growing challenge in modern healthcare. Fungal pathogens, being eukaryotes, share cellular machinery with their human hosts, complicating the development of selectively toxic therapeutic agents. Among the armamentarium of antifungal drugs, the azole class stands as a cornerstone of therapy, valued for its broad spectrum and clinical efficacy.[1][2] Azoles are structurally classified into two major groups: the imidazoles, containing a five-membered ring with two nitrogen atoms, and the triazoles, which contain three.[3][4][5]

This guide provides a detailed technical exploration of the first-generation azoles—the imidazoles. We will dissect their core mechanism of action, the downstream cellular consequences of drug-target interaction, the evolution of resistance mechanisms, and the key experimental protocols employed by researchers to investigate these fundamental processes. While primarily used topically today, understanding the foundational mechanism of agents like ketoconazole, miconazole, and clotrimazole provides critical insight into the broader class of ergosterol biosynthesis inhibitors.[4][6][7]

| Table 1: Classification of Common Imidazole-Based Antifungal Agents | | :--- | :--- | :--- | | Agent | Chemical Family | Primary Clinical Use | | Ketoconazole | Imidazole | Topical (formerly systemic) for various mycoses[4][8] | | Miconazole | Imidazole | Topical for dermatophytoses and candidiasis[2][6] | | Clotrimazole | Imidazole | Topical for dermatophytoses and candidiasis[3][4][8] | | Econazole | Imidazole | Topical for dermatophytoses and candidiasis[1][6] |

The Fungal Achilles' Heel: Ergosterol and Membrane Integrity

The selective toxicity of imidazole antifungals hinges on a key biochemical difference between fungal and mammalian cells: the composition of their cell membranes. While mammalian cell membranes utilize cholesterol to maintain structural integrity and fluidity, the predominant sterol in fungal membranes is ergosterol.[9] This unique fungal sterol is indispensable, playing a critical role in regulating membrane fluidity, permeability, the function of membrane-bound enzymes, and overall cell survival.[10][11][12] The biosynthetic pathway that produces ergosterol is therefore an ideal target for antifungal drug development, as its disruption can compromise fungal viability with minimal off-target effects on the host.[9][11]

The ergosterol biosynthesis pathway is a complex, multi-enzyme process that begins with acetyl-CoA and proceeds through numerous intermediates.[13][14] A critical step in this pathway is the conversion of lanosterol to an intermediate that will eventually become ergosterol. This specific conversion is the focal point of imidazole action.

The Core Mechanism: Pinpointing Lanosterol 14α-Demethylase (CYP51)

The primary molecular target of all azole antifungals, including the imidazoles, is a fungal cytochrome P450 enzyme named lanosterol 14α-demethylase.[3][8][15] This enzyme, encoded by the ERG11 gene, is essential for ergosterol biosynthesis.[9][10] Cytochrome P450 enzymes are a vast superfamily of heme-thiolate proteins involved in a wide range of metabolic processes.[16][17][18][19] In the case of CYP51, its specific function is to catalyze the oxidative removal of the 14α-methyl group from lanosterol, a crucial demethylation step in the pathway.[8][14]

The inhibitory action of imidazole compounds is direct and highly specific. The structure of an imidazole features a five-membered ring with an electron-rich nitrogen atom. This nitrogen atom (specifically, the N3 atom) has a high affinity for the ferric (Fe³⁺) iron atom located within the heme prosthetic group at the enzyme's active site.[5][20] The imidazole molecule positions itself such that this nitrogen atom forms a coordinate bond with the heme iron, effectively occupying the binding site for oxygen and preventing the enzyme from carrying out its catalytic function.[20][21] This binding is reversible and non-competitive, disrupting the enzyme's ability to process its natural substrate, lanosterol.[8]

Cellular Disruption: The Downstream Consequences of Inhibition

The inhibition of CYP51 by imidazoles triggers a cascade of detrimental downstream effects within the fungal cell.

-

Depletion of Ergosterol : The most direct consequence is the halt in ergosterol production.[3][4][22][23] As existing ergosterol is diluted through cell division and turnover, the cell membrane becomes progressively deficient in its primary sterol. This leads to a loss of structural integrity, increased permeability, and altered fluidity.[5][24]

-

Accumulation of Toxic Sterol Intermediates : Simultaneously, the blockage of lanosterol demethylation causes the accumulation of 14α-methylated sterol precursors, primarily lanosterol.[25][26][27] These bulky, abnormally shaped sterols are incorporated into the fungal membrane, where they disrupt the tight packing of phospholipids.[5] This molecular disorganization impairs the function of numerous essential membrane-bound proteins, including those involved in nutrient transport and cell wall synthesis, ultimately arresting fungal growth.[27] This disruption is the primary reason for the fungistatic (growth-inhibiting) effect observed at low drug concentrations.[2][25]

-

Secondary Cellular Stress : At higher concentrations, the severe membrane damage can lead to a fungicidal (cell-killing) effect.[25] Some studies have also suggested that imidazoles can interfere with the synthesis of triglycerides and phospholipids and disrupt oxidative and peroxidative enzymes, leading to the intracellular accumulation of toxic reactive oxygen species, which contributes to cell necrosis.[22][23]

The Fungal Counterattack: Mechanisms of Resistance

The widespread clinical use of azoles has inevitably led to the emergence of drug-resistant fungal strains, a significant clinical concern.[1][7][28] Fungi have evolved several sophisticated strategies to circumvent the action of imidazole antifungals.

-

Target Site Modification : The most direct form of resistance involves alterations to the CYP51 enzyme itself. Point mutations in the ERG11 gene can change the amino acid sequence of the enzyme's active site, reducing the binding affinity of the imidazole drug while still allowing the enzyme to process lanosterol, albeit sometimes less efficiently.[1][8][29]

-

Target Overexpression : Fungi can increase the production of the CYP51 enzyme by upregulating the transcription of the ERG11 gene.[1][10] This creates a scenario where the intracellular concentration of the drug is insufficient to inhibit all the enzyme molecules, allowing ergosterol synthesis to continue.

-

Enhanced Drug Efflux : A prevalent resistance mechanism is the overexpression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily and the Major Facilitator Superfamily (MFS).[9][30] These efflux pumps actively pump the imidazole drug out of the cell, preventing it from reaching a sufficient intracellular concentration to inhibit CYP51.[29]

-

Pathway Alteration/Bypass : In some cases, mutations in downstream enzymes of the ergosterol pathway (e.g., C5-6 sterol desaturase, encoded by ERG3) can prevent the formation of toxic sterol intermediates that accumulate after CYP51 inhibition. This allows the fungus to survive even with a dysfunctional ergosterol pathway.[8][31]

Key Experimental Methodologies

Investigating the mechanism of action and resistance to imidazole antifungals requires a suite of robust in vitro assays. The following protocols represent foundational techniques in the field.

Experimental Protocol 1: In Vitro Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth. It is the gold standard for assessing antifungal potency.[32]

Causality and Self-Validation: This method systematically titrates the drug concentration against a standardized fungal inoculum. The inclusion of a drug-free growth control (validates organism viability) and a sterile control (validates medium sterility) ensures the observed inhibition is due to the compound's activity. Reproducibility is achieved through strict adherence to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[29]

Methodology:

-

Preparation of Drug Stock: Dissolve the imidazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Medium Preparation: Use a standardized liquid medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, to ensure consistent pH and nutrient availability.

-

Inoculum Preparation:

-

Culture the fungal strain on an agar plate (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

-

Prepare a cell suspension in sterile saline and adjust its turbidity using a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in the RPMI-1640 medium to achieve the final target inoculum density (e.g., 0.5-2.5 x 10³ CFU/mL).

-

-

Microplate Setup:

-

Using a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells in columns 2-12.

-

Add 200 µL of the working drug solution (drug stock diluted in RPMI) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the growth control (no drug).

-

Column 12 serves as the sterility control (no drug, no inoculum).

-

-

Inoculation: Add 100 µL of the standardized fungal inoculum to all wells from columns 1-11. Add 100 µL of sterile medium to column 12.

-

Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.

-

Reading the MIC: The MIC is the lowest concentration of the drug (the first well in the dilution series) that shows a significant reduction (typically ≥50%) in visible growth compared to the drug-free growth control well.

Experimental Protocol 2: Spectrophotometric Quantification of Cellular Ergosterol

This assay directly measures the impact of imidazole treatment on the total ergosterol content of fungal cells, providing direct evidence for the drug's mechanism of action.

Causality and Self-Validation: The method relies on the unique UV absorbance spectrum of ergosterol and its sterol precursors. By comparing the spectra of treated and untreated cells, a quantitative reduction in ergosterol and a corresponding shift towards the precursor spectrum can be observed. A known ergosterol standard is used to create a calibration curve, ensuring quantitative accuracy.

Methodology:

-

Cell Culture and Treatment: Grow a liquid culture of the fungus to mid-logarithmic phase. Divide the culture into two flasks: one control (vehicle only, e.g., DMSO) and one treated with a sub-inhibitory concentration of the imidazole drug. Incubate for several hours (e.g., 4-16 hours).

-

Cell Harvesting: Harvest cells from both cultures by centrifugation. Wash the cell pellets with sterile water and determine the wet weight of each pellet.

-

Sterol Extraction (Saponification):

-